1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM 264 is a selective, potent, and orally active antagonist of the platelet-activating factor receptor. This compound has shown significant potential in inhibiting platelet aggregation and has been studied for its effects on various biological systems .
Preparation Methods
The synthesis of YM 264 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
YM 264 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
YM 264 has been extensively studied for its applications in various fields:
Chemistry: It is used as a tool compound to study the platelet-activating factor receptor and its role in various chemical processes.
Biology: YM 264 is used to investigate the biological pathways involving platelet aggregation and inflammation.
Mechanism of Action
YM 264 exerts its effects by selectively binding to the platelet-activating factor receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the aggregation of platelets and reduces inflammation. The molecular targets involved include the platelet-activating factor receptor and associated signaling pathways .
Comparison with Similar Compounds
YM 264 is unique in its high selectivity and potency as a platelet-activating factor receptor antagonist. Similar compounds include:
YM 254890: Another platelet-activating factor receptor antagonist with similar properties but different molecular structure.
FR900359: A compound that inhibits G protein-coupled receptor signaling pathways, similar to YM 264 but with broader applications. The uniqueness of YM 264 lies in its specific targeting of the platelet-activating factor receptor and its high efficacy in inhibiting platelet aggregation.
Properties
Molecular Formula |
C28H36N4O5S |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[(4R)-2-pyridin-3-yl-1,3-thiazolidin-4-yl]methanone |
InChI |
InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t21-,22?;/m0./s1 |
InChI Key |
LBPPBLYOJCIZRW-RGUWNHNTSA-N |
Isomeric SMILES |
CC(C)(CCN1CCN(CC1)C(=O)[C@@H]2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.